molecular formula C9H6ClNO B093645 2-(2-Chloroacetyl)benzonitrile CAS No. 1008-15-7

2-(2-Chloroacetyl)benzonitrile

Cat. No. B093645
CAS RN: 1008-15-7
M. Wt: 179.6 g/mol
InChI Key: QLWBWNBFUCQEJM-UHFFFAOYSA-N
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Description

2-(2-Chloroacetyl)benzonitrile is a chemical compound used in laboratory settings . Its molecular formula is C9H6ClNO and it has a molecular weight of 179.6030 g/mol .


Synthesis Analysis

The synthesis of 2-(2-Chloroacetyl)benzonitrile or similar compounds often involves the use of acetonitrile as an important intermediate in organic synthesis . A series of V2O5/Al2O3 catalysts were prepared by a wet impregnation method and employed for a one-step synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation in a fixed bed reactor at atmospheric pressure .


Molecular Structure Analysis

The molecular structure of 2-(2-Chloroacetyl)benzonitrile can be analyzed using various methods such as NMR, HPLC, LC-MS, UPLC . Further studies can be conducted using molecular dynamics simulations .


Chemical Reactions Analysis

The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . The [3+2] cycloaddition reactions of benzonitrile oxide with ethyl trans-cinnamate, ethyl crotonate, and trans-2-penten-1-ol have been studied in gas phase and in acetonitrile, ethyl acetate, and tetrahydrofuran .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Chloroacetyl)benzonitrile can be analyzed using methods such as melting point analysis and molecular weight determination .

Safety And Hazards

2-(2-Chloroacetyl)benzonitrile is classified as having acute toxicity, both oral and dermal, and can cause skin corrosion/irritation . It is recommended to wear protective gloves/clothing/eye protection/face protection and to keep away from heat/sparks/open flames/hot surfaces .

Future Directions

While specific future directions for 2-(2-Chloroacetyl)benzonitrile are not mentioned in the papers retrieved, there are ongoing research trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles, which are biologically active and industrially demanded compounds .

properties

IUPAC Name

2-(2-chloroacetyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-5-9(12)8-4-2-1-3-7(8)6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWBWNBFUCQEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143513
Record name Benzonitrile, o-(chloroacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroacetyl)benzonitrile

CAS RN

1008-15-7
Record name Benzonitrile, o-(chloroacetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, o-(chloroacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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